3-Amino-N,N-dimethylpiperidine-1-carboxamide
Overview
Description
“3-Amino-N,N-dimethylpiperidine-1-carboxamide” is a versatile chemical compound extensively used in scientific research due to its diverse applications. It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 29 bonds; 12 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 urea (-thio) derivative, and 1 primary amine (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 171.24000 . The compound is a powder at room temperature .Scientific Research Applications
DNA Structure Targeting
One study focused on synthesizing novel 9‐aminoacridine carboxamides to target DNA tertiary structures, evaluating their binding affinity to duplex DNA, quadruplex DNA, and four‐way junction DNA. These compounds showed antiproliferative activity in a human leukemia cell line, indicating a complex relationship between their structure and biological activity. The research suggests that these compounds, especially the monomeric 3‐carboxamides, could significantly impact DNA-related biological processes, including potentially destabilizing certain DNA forms at lower concentrations and stabilizing others at higher concentrations, which could have implications for their activity against proteins that bind to DNA structures like the Holliday junction (Howell et al., 2012).
Anticancer Agent Design
Research into functionalized amino acid derivatives explored the synthesis and evaluation of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide for in vitro cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity against ovarian and oral cancers, offering insights into designing new anticancer agents. This study underscores the potential of such derivatives in cancer treatment, emphasizing the need for further exploration to fully understand their mechanisms and effectiveness (Kumar et al., 2009).
Safety and Hazards
Future Directions
“3-Amino-N,N-dimethylpiperidine-1-carboxamide” offers tremendous potential in various fields such as medicinal chemistry, drug development, and organic synthesis. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-amino-N,N-dimethylpiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-4-7(9)6-11/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKQKQLNOZOOFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248793 | |
Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-20-3 | |
Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxamide, 3-amino-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1272756-20-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.